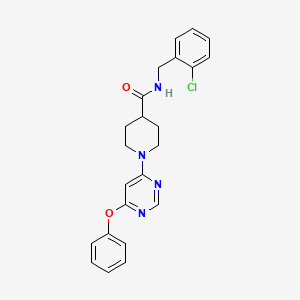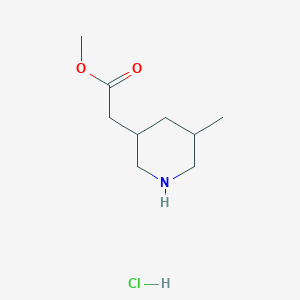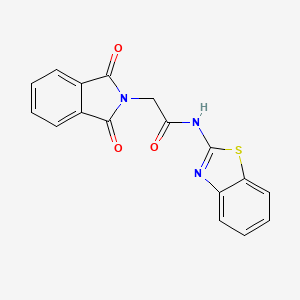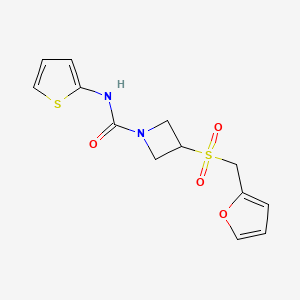
N-(2-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound likely involved in pharmaceutical research. While specific details on this compound are scarce, related research on piperidine derivatives indicates their significance in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of related piperidine compounds often involves nucleophilic substitution reactions, coupling reactions, and the use of protecting groups to achieve desired functionalization on the piperidine ring or associated aromatic systems. For example, the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide demonstrates a complex multi-step synthesis process involving coupling and substitution reactions (Shahinshavali et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives typically involves conformational studies, possibly using computational methods like the AM1 molecular orbital method. This allows for the identification of stable conformers and understanding of molecular interactions, as seen in the study of CB1 cannabinoid receptor antagonists (Shim et al., 2002).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including nucleophilic substitution, acylation, and formation of proton-transfer compounds. The reactivity can be influenced by substituents on the piperidine ring or the attached aromatic systems, affecting their pharmacological properties (Smith & Wermuth, 2010).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline form, can vary significantly based on the molecular structure and substituents. Polymorphism is a notable physical property, where different crystal forms can exist for the same compound, potentially affecting its physical stability and bioavailability.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the development of piperidine-based drugs. Studies often focus on optimizing these properties to enhance therapeutic efficacy and reduce toxicity. For example, modifying the piperidine moiety or its substituents can significantly alter the binding affinity and selectivity towards biological targets, influencing the compound's pharmacological profile (Mattioda et al., 1975).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of piperidine derivatives have been a subject of interest due to their potential as non-peptide CCR5 antagonists, which are critical in the study of HIV-1 reverse transcriptase inhibitors and other receptor targets. A notable example includes the preparation of N-allyl-4-piperidyl benzamide derivatives and their structural characterization using NMR and MS techniques to confirm their chemical structures and potential as CCR5 antagonists (H. Bi, 2014).
Molecular Interactions and Biological Activity
- The molecular interaction of piperidine derivatives with biological receptors has been studied to understand their mode of action. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was analyzed for its potent and selective inhibition of the CB1 cannabinoid receptor, providing insights into the structure-activity relationship and potential therapeutic applications (J. Shim et al., 2002).
Antiviral and Anti-Inflammatory Applications
- Piperidine derivatives have been explored for their antiviral and anti-inflammatory properties. Research into the synthesis of novel benzodifuranyl derivatives, for example, has shown promising anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in treating inflammation-related diseases (A. Abu‐Hashem et al., 2020).
Enzyme Inhibition for Disease Treatment
- The discovery and optimization of piperidine-4-carboxamides as inhibitors of specific enzymes, such as soluble epoxide hydrolase, have been documented. These compounds were identified through high-throughput screening and optimized for potency, selectivity, and pharmacokinetic properties, underscoring their potential in treating diseases through enzyme inhibition (R. Thalji et al., 2013).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c24-20-9-5-4-6-18(20)15-25-23(29)17-10-12-28(13-11-17)21-14-22(27-16-26-21)30-19-7-2-1-3-8-19/h1-9,14,16-17H,10-13,15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLPCPGOTAKREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)
![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)
![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)


![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)

